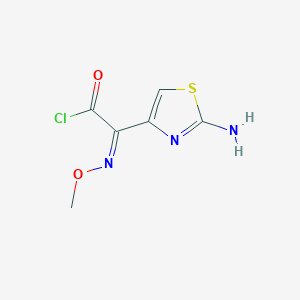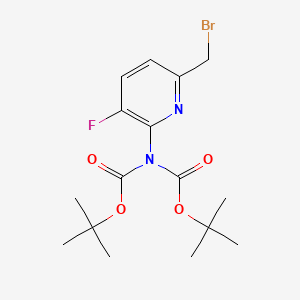
Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromomethyl group, a fluoropyridinyl moiety, and an iminodicarbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate typically involves multiple steps. One common approach is to start with the fluoropyridine derivative, which undergoes bromination to introduce the bromomethyl group. This is followed by the reaction with di-tert-butyl iminodicarbonate under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as chloroform or methanol, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a variety of oxidized products .
Applications De Recherche Scientifique
Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its reactivity and structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoropyridinyl moiety can influence the compound’s binding affinity and specificity towards certain targets. The iminodicarbonate group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl iminodicarboxylate: A related compound with similar structural features but lacking the bromomethyl and fluoropyridinyl groups.
N-Boc-tert-butylcarbamate: Another similar compound used in organic synthesis with different functional groups.
Uniqueness
These structural features make it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C16H22BrFN2O4 |
|---|---|
Poids moléculaire |
405.26 g/mol |
Nom IUPAC |
tert-butyl N-[6-(bromomethyl)-3-fluoropyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H22BrFN2O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-11(18)8-7-10(9-17)19-12/h7-8H,9H2,1-6H3 |
Clé InChI |
OYBAFOMQHGHCNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=C(C=CC(=N1)CBr)F)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)
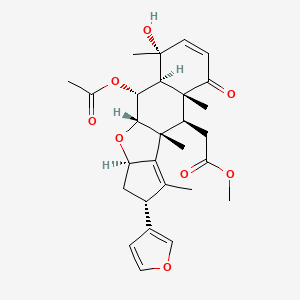
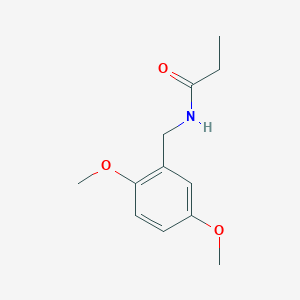
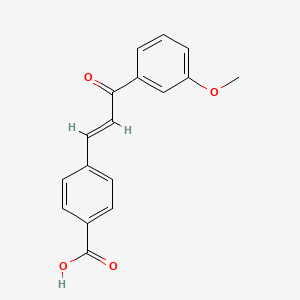
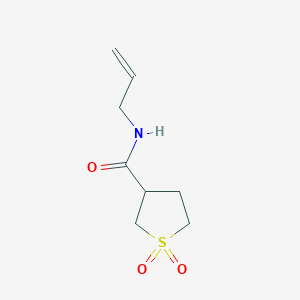
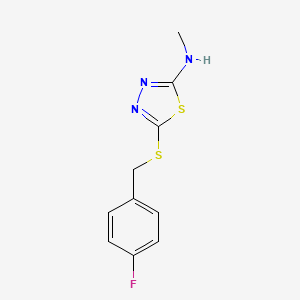


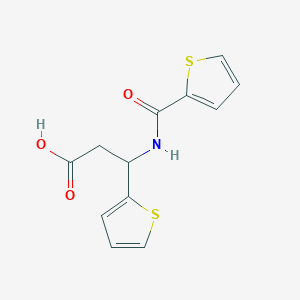
![(3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate](/img/structure/B14902334.png)

